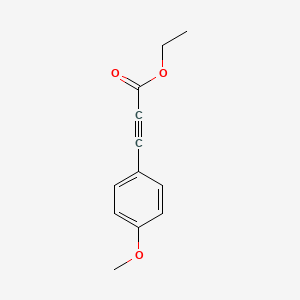
3,5-Dichloro-1,2,4-oxadiazole
概要
説明
3,5-Dichloro-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The 1,2,4-oxadiazole isomer is one of the four possible isomers of oxadiazole.
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dichloro-1,2,4-oxadiazole can be synthesized through several methods. One common method involves the cyclization of O-acylamidoximes. This process typically uses N,N’-dimethylacetamide as a solvent, which allows for the sequential steps to be carried out in a single reactor, thus reducing the overall synthesis time . Another method involves the condensation of nitriles, hydroxylamine, and aldehydes under microwave irradiation and solvent-free conditions, yielding high product efficiency .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the uronium activation method, which involves the reaction of carboxylic acids with amidoximes . This method is favored for its high yield and efficiency, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 3,5-Dichloro-1,2,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing effect of the chlorine atoms, the compound is susceptible to nucleophilic attack, leading to substitution reactions.
Electrophilic Substitution: The nitrogen atoms in the ring can participate in electrophilic substitution reactions, although these are less common due to the electron-deficient nature of the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as halogens or nitro compounds can be used under acidic conditions.
Major Products:
Nucleophilic Substitution: Products include substituted oxadiazoles where the chlorine atoms are replaced by nucleophiles.
Electrophilic Substitution: Products include halogenated or nitrated oxadiazoles.
科学的研究の応用
3,5-Dichloro-1,2,4-oxadiazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,5-Dichloro-1,2,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anticancer Activity: It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing cancer cell proliferation.
Agricultural Applications: It acts on specific enzymes and pathways in pests and pathogens, leading to their inhibition and death.
類似化合物との比較
1,2,3-Oxadiazole: Less stable and primarily exists in tautomeric forms.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and used in explosives.
1,3,4-Oxadiazole: Widely used in medicinal chemistry for its diverse biological activities.
Uniqueness of 3,5-Dichloro-1,2,4-oxadiazole:
- The presence of chlorine atoms at the 3 and 5 positions enhances its reactivity and makes it a versatile intermediate in organic synthesis.
- Its stability and reactivity make it suitable for a wide range of applications, from pharmaceuticals to high-energy materials .
特性
IUPAC Name |
3,5-dichloro-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl2N2O/c3-1-5-2(4)7-6-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQMSOHGNAUBMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NOC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512110 | |
| Record name | 3,5-Dichloro-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37579-29-6 | |
| Record name | 3,5-Dichloro-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Furan-3-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626429.png)



![2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride](/img/structure/B1626436.png)





